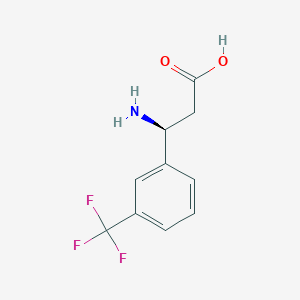

(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Description

Properties

IUPAC Name |

(3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZXBASRNQXYUIP-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426156 | |

| Record name | (3S)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

719995-40-1 | |

| Record name | (3S)-3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid synthesis pathway

An In-depth Technical Guide to the Asymmetric Synthesis of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated moieties and chiral centers into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity by altering the electronic properties of a molecule.[1] When these features are combined within a β-amino acid framework, the resulting building block becomes exceptionally valuable for constructing peptidomimetics, enzyme inhibitors, and other complex pharmaceutical agents with improved pharmacokinetic profiles.[1]

This compound is a non-proteinogenic β-amino acid of significant interest. Its structure features a chiral center at the β-position and a trifluoromethyl group on the phenyl ring, making it a highly desirable synthon for drug discovery programs.[2][3] The primary challenge in its preparation lies in the precise control of stereochemistry to isolate the desired (S)-enantiomer, as biological systems are exquisitely sensitive to molecular chirality. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the prevalent and effective synthesis pathways for this target molecule, focusing on the underlying principles and field-proven methodologies that ensure stereochemical fidelity and scalability.

Strategic Overview of Synthesis

The synthesis of enantiomerically pure β-amino acids can be approached through several distinct strategies. The choice of pathway often depends on factors such as scale, cost, available technology, and the desired level of enantiopurity. For this compound, the main strategies diverge into two primary categories: direct asymmetric synthesis and the resolution of a racemic mixture.

dot

Caption: Primary strategic pathways for synthesizing the target chiral β-amino acid.

Among these, asymmetric hydrogenation stands out as the most elegant and industrially scalable approach, offering high enantioselectivity and atom economy. Chiral resolution, while conceptually simpler, involves the synthesis of an unwanted enantiomer, which reduces the theoretical maximum yield to 50% unless a racemization and recycling protocol is implemented.

Core Pathway: Rhodium-Catalyzed Asymmetric Hydrogenation

The asymmetric hydrogenation of a prochiral enamine is a state-of-the-art method for producing chiral amines and their derivatives. This technology was famously industrialized by Merck for the synthesis of Sitagliptin, a drug whose core structure is closely related to our target molecule.[4][5] The success of this approach hinges on the use of a chiral transition metal catalyst—typically rhodium or ruthenium complexed with a chiral phosphine ligand—that orchestrates the delivery of hydrogen to one face of the double bond with high selectivity.

Rationale and Mechanism

The choice of a Rhodium-Josiphos type catalyst, for instance, is driven by its demonstrated efficacy in the hydrogenation of β-aryl enamines.[4] The mechanism, while complex, generally involves the coordination of the enamine substrate to the chiral rhodium center. The geometry of the chiral ligand creates a sterically constrained environment, forcing the substrate to bind in a specific orientation. This pre-organization dictates the facial selectivity of the subsequent migratory insertion of hydrogen, leading to the formation of one enantiomer in high excess.[6]

Experimental Workflow

The synthesis can be broken down into two main stages: preparation of the prochiral enamine precursor and the catalytic asymmetric hydrogenation, followed by hydrolysis.

dot

Caption: Workflow for the asymmetric hydrogenation synthesis pathway.

Step-by-Step Protocol: Asymmetric Hydrogenation

-

Synthesis of Methyl 3-amino-3-(3-(trifluoromethyl)phenyl)acrylate (Prochiral Enamine):

-

To a solution of 3'-(trifluoromethyl)acetophenone and methyl 3,3-dimethoxypropanoate in methanol, add ammonium acetate.

-

Heat the mixture to reflux for 12-24 hours, monitoring the reaction by TLC or LC-MS until the starting ketone is consumed.

-

Cool the reaction mixture and concentrate under reduced pressure.

-

Purify the resulting crude enamine by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the prochiral substrate. The causality here is a condensation reaction to form the key enamine functionality required for the asymmetric hydrogenation.

-

-

Rhodium-Catalyzed Asymmetric Hydrogenation:

-

In a glovebox, charge a high-pressure reactor with the chiral phosphine ligand (e.g., a Josiphos-type ligand) and a rhodium precursor (e.g., [Rh(COD)₂]BF₄) in a degassed solvent such as methanol or trifluoroethanol.[7]

-

Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.

-

Add a solution of the enamine substrate to the reactor.

-

Seal the reactor, remove it from the glovebox, and purge with argon followed by hydrogen gas.

-

Pressurize the reactor with hydrogen (typically 40-100 psi) and heat to the desired temperature (e.g., 40-60 °C).[8]

-

Maintain stirring for 16-24 hours, monitoring hydrogen uptake.

-

After the reaction is complete, cool the reactor, carefully vent the hydrogen, and purge with argon.

-

The resulting solution contains the enantiomerically enriched (S)-β-amino ester.

-

-

Hydrolysis and Isolation:

-

Concentrate the reaction mixture from the previous step to remove the solvent.

-

Add an aqueous acid solution (e.g., 6N HCl) and heat the mixture to reflux for 4-8 hours to hydrolyze the ester.

-

Cool the solution and adjust the pH to the isoelectric point of the amino acid (approximately pH 5-6) using a base (e.g., NaOH or NH₄OH) to precipitate the product.[2]

-

Filter the solid, wash with cold water and a small amount of a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final this compound.

-

Data Presentation: Catalyst Performance

The choice of chiral ligand is paramount for achieving high enantioselectivity. Below is a representative table summarizing typical results for rhodium-catalyzed hydrogenations of related β-amino acid precursors.

| Catalyst System (Rh-Ligand) | Substrate Type | Solvent | H₂ Pressure (psi) | Temp (°C) | Conversion (%) | ee (%) | Reference |

| Rh-Me-DuPhos | β-(Acylamino)acrylate | Toluene | 40 | 25 | >99 | 98.2 | [8] |

| Rh-BICP | β-(Acylamino)acrylate | Toluene | 40 | 25 | >99 | 99.6 | [8] |

| Rh-TangPhos | N-Aryl β-Enamino Ester | Toluene | 145 | 50 | >99 | 96.3 | [9] |

| Rh(I)/tBu JOSIPHOS | Dehydrositagliptin | Methanol | 200 | 50 | >99 | >99.5 | [4] |

Note: This data is for analogous systems and illustrates the high efficiencies achievable. Specific results for the target molecule may vary.

Alternative Pathway: Synthesis and Chiral Resolution

When access to specialized asymmetric hydrogenation equipment or catalysts is limited, classical resolution provides a robust alternative. This method involves synthesizing the racemic β-amino acid and then separating the enantiomers by forming diastereomeric salts with a chiral resolving agent.

Step-by-Step Protocol: Chiral Resolution

-

Synthesis of Racemic 3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid:

-

This can be achieved via a number of standard organic reactions. A common route is the Rodionov reaction, involving the condensation of 3-(trifluoromethyl)benzaldehyde, malonic acid, and ammonium acetate in a suitable solvent like ethanol, followed by heating.

-

The reaction produces the racemic β-amino acid, which can be isolated by precipitation and filtration.

-

-

Diastereomeric Salt Formation and Separation:

-

Dissolve the racemic amino acid in a hot solvent (e.g., methanol or ethanol).

-

In a separate flask, dissolve a stoichiometric amount (0.5 equivalents) of a chiral resolving agent, such as (R)-(-)-Mandelic acid or a tartaric acid derivative, in the same hot solvent.

-

Add the resolving agent solution to the amino acid solution.

-

Allow the mixture to cool slowly to room temperature and then potentially to 0-4 °C to induce crystallization of one of the diastereomeric salts. The principle here is that diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization.[10]

-

Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

-

Liberation of the (S)-Enantiomer:

-

Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., ethyl acetate).

-

Adjust the pH of the aqueous layer with a base (e.g., 1N NaOH) to neutralize the resolving agent and liberate the free amino acid.

-

Separate the layers. The resolving agent will typically remain in the aqueous layer as its sodium salt.

-

Adjust the pH of the aqueous layer back to the isoelectric point of the amino acid to precipitate the pure (S)-enantiomer.

-

Filter, wash, and dry the product as described previously.

-

Analytical Verification

Confirmation of the final product's identity and purity is critical.

-

Structural Confirmation :

-

NMR Spectroscopy : ¹H and ¹³C NMR confirm the carbon-hydrogen framework, while ¹⁹F NMR provides a distinct signal for the CF₃ group, confirming its presence.[2]

-

Mass Spectrometry (MS) : Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition.[2]

-

-

Enantiomeric Purity :

-

Chiral High-Performance Liquid Chromatography (HPLC) : This is the gold standard for determining enantiomeric excess (ee). A teicoplanin-based chiral stationary phase (CSP), such as a Chirobiotic T column, is highly effective for separating the (R) and (S) enantiomers of underivatized amino acids like the target compound.[2]

-

Conclusion

The synthesis of this compound is a task that highlights the sophistication and power of modern asymmetric synthesis. While several routes are viable, rhodium-catalyzed asymmetric hydrogenation of a prochiral enamine represents the most efficient, atom-economical, and scalable pathway, delivering the target molecule with exceptional enantiopurity. The principles and protocols refined in the large-scale synthesis of related pharmaceutical intermediates provide a robust foundation for its production. For laboratories where this technology is not available, classical chiral resolution remains a dependable, albeit less efficient, alternative. The availability of this and other chiral β-amino acids is crucial for advancing drug discovery programs, enabling the creation of novel therapeutics with optimized potency, selectivity, and pharmacokinetic properties.

References

- Vertex AI Search. (n.d.). Efficient synthesis of enantiomerically pure beta2-amino acids via chiral isoxazolidinones.

- ACS Publications. (n.d.). Efficient Synthesis of Enantiomerically Pure β2-Amino Acids via Chiral Isoxazolidinones. The Journal of Organic Chemistry.

- PubMed. (2006). Convenient asymmetric synthesis of beta-trifluoromethyl-beta-amino acid, beta-amino ketones, and gamma-amino alcohols via Reformatsky and Mannich-type reactions from 2-trifluoromethyl-1,3-oxazolidines. Journal of Organic Chemistry, 71(5), 2159-62.

- PubMed. (2005). Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives. Organic Letters, 7(23), 5343-5.

- Organic Chemistry Portal. (n.d.). Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates.

- PubMed. (n.d.). Enantioselective synthesis of beta2-amino acids using rhodium-catalyzed hydrogenation.

- Vertex AI Search. (n.d.). The Synthesis of Sitagliptin: Understanding the Key Intermediate Role.

- Vertex AI Search. (n.d.). Scheme 3. Proposed mechanism for Rh-catalyzed asymmetric hydrogenation.

- Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review.

- ACS Publications. (n.d.). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society.

- ResearchGate. (n.d.). Synthesis of Sitagliptin.

- BenchChem. (2025). resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid.

- BenchChem. (n.d.). A Technical Guide to the Structural Analogs of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid.

- BenchChem. (2025). An In-depth Technical Guide on (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: Discovery.

- MedChemExpress. (n.d.). (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid.

- MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. Highly Efficient Asymmetric Synthesis of β-Amino Acid Derivatives via Rhodium-Catalyzed Hydrogenation of β-(Acylamino)acrylates [organic-chemistry.org]

- 9. Efficient rhodium-catalyzed asymmetric hydrogenation for the synthesis of a new class of N-aryl beta-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid chemical properties

An In-Depth Technical Guide to (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Introduction: A Strategic Building Block in Modern Drug Discovery

This compound is a non-proteinogenic β-amino acid that has emerged as a compound of significant interest for researchers in medicinal chemistry and drug development. Its structure is notable for three key features: a chiral center at the C3 position, its classification as a β-amino acid, and the presence of a trifluoromethyl (CF₃) group on the phenyl ring.

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design, often enhancing critical properties such as metabolic stability, lipophilicity, and binding affinity.[1] The CF₃ group, in particular, is a powerful bioisostere that can significantly improve a molecule's pharmacokinetic profile.[1][2] As a β-amino acid, this compound serves as a valuable building block for peptidomimetics, conferring resistance to enzymatic degradation and introducing specific conformational constraints.[1]

Furthermore, its structural architecture positions it as an analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[3][4] Deficiencies in GABA signaling are implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[5][6] Because GABA itself does not efficiently cross the blood-brain barrier, the development of GABA analogs with superior pharmaceutical properties is a critical area of CNS drug discovery.[3][5][6] This guide provides a comprehensive technical overview of the chemical properties, synthesis, analysis, and applications of the (S)-enantiomer, designed for professionals engaged in advanced pharmaceutical research.

Physicochemical and Structural Properties

The foundational chemical and physical properties of a compound dictate its behavior in both experimental and biological systems. The trifluoromethyl group significantly influences the electronic nature and lipophilicity of the molecule.

Molecular Structure

The structure of this compound is defined by a propanoic acid backbone with an amino group and a 3-(trifluoromethyl)phenyl group attached to the chiral beta-carbon (C3).

Caption: Molecular structure of this compound.

Core Chemical Properties

Quantitative data for the compound are summarized below. These values are critical for experimental design, including solvent selection, dosage calculations, and analytical method development.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | [7][8] |

| Molecular Weight | 233.19 g/mol | [7][8][9] |

| Appearance | White to off-white crystalline powder | [9] |

| Melting Point | 174-178 °C | [9] |

| Solubility | Soluble in DMSO, slightly soluble in water | [9] |

| XLogP3 | -0.5 to -0.6 | [7][10] |

| Density | 1.39 g/cm³ | [9] |

Synthesis and Chiral Integrity

As with most biologically active molecules, stereochemistry is paramount. The biological activity of enantiomers can differ significantly, making stereoselective synthesis and chiral purity confirmation essential. The (S)-enantiomer is of particular interest due to the high degree of stereoselectivity often exhibited by biological targets like enzymes and receptors.[1]

Conceptual Synthetic Pathway

While multiple proprietary synthetic routes exist, a common conceptual approach for the enantioselective synthesis of β-amino acids involves the asymmetric hydrogenation of a pro-chiral precursor. This strategy leverages a chiral catalyst, often based on rhodium or ruthenium, to establish the desired stereocenter with high enantiomeric excess.

Caption: Conceptual workflow for the enantioselective synthesis of the target compound.

This pathway highlights the critical step of asymmetric hydrogenation, where the stereochemistry is set. The choice of chiral ligand on the metal catalyst is deterministic for achieving the (S)-configuration.[1]

Analytical Validation Workflow

A robust, multi-technique approach is required to confirm the identity, purity, and stereochemical integrity of this compound. This constitutes a self-validating system essential for regulatory submission and reproducible research.

Caption: A comprehensive analytical workflow for compound validation.

Protocol: Chiral HPLC for Enantiomeric Purity

The definitive technique for confirming enantiomeric purity is Chiral High-Performance Liquid Chromatography (HPLC). A teicoplanin-based chiral stationary phase (CSP) is highly effective for separating the underivatized enantiomers of this compound.[11][12]

Objective: To separate and quantify the (S) and (R) enantiomers to determine enantiomeric excess (e.e.).

-

Instrumentation & Column:

-

HPLC system with UV detector.

-

Column: Chirobiotic T (or equivalent teicoplanin-based CSP).[11]

-

-

Mobile Phase (Isocratic):

-

A starting point is a 60:40 (v/v) mixture of Methanol and Water.[11]

-

Causality: The compound is amphoteric; its charge state depends on pH. To ensure a single ionic form and prevent poor peak shape (tailing), the aqueous phase can be buffered (e.g., with ammonium acetate) to a pH at least 2 units away from the molecule's isoelectric point (pI).[11] Adding a small amount of an acid modifier like trifluoroacetic acid (TFA) can also minimize secondary ionic interactions with the stationary phase.[11]

-

-

Flow Rate: 0.6 - 1.0 mL/min.

-

Detection: UV at 210 nm or 250 nm.[12]

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Ensure complete dissolution (sonication may be used).

-

Filter the sample through a 0.45 µm syringe filter prior to injection to protect the column from particulates.[11]

-

-

Validation: The method is validated by running a racemic standard to confirm the resolution of the two enantiomeric peaks. The elution order ((S) vs. (R)) must be determined using a pure standard of a known enantiomer.

Protocol: NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the compound's covalent structure.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often used for amino acids, though the acidic and amine protons will exchange and may not be visible.[11]

-

Required Experiments:

-

¹H NMR: Confirms the presence of aromatic and aliphatic protons and their respective chemical environments.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

¹⁹F NMR: This is a crucial experiment that provides a distinct signal for the trifluoromethyl group, confirming its presence and chemical integrity.[11] The absence of other fluorine signals verifies that no degradation or side-reactions involving the CF₃ group have occurred.

-

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition and molecular weight of the compound with high precision.[11] This technique is orthogonal to NMR and provides definitive confirmation of the molecular formula.

Biological Context and Applications in Drug Development

The primary value of this compound lies in its dual role as a functional GABA analogue and a versatile chiral building block.[1][4]

Rationale as a GABA Analogue

GABA is the principal inhibitory neurotransmitter, and its receptors are validated targets for treating a range of CNS disorders.[3][6] However, GABA's therapeutic utility is limited by its high polarity and inability to effectively cross the blood-brain barrier.[5] GABA analogues are designed to overcome this limitation.[6][13] By incorporating lipophilic groups, such as the trifluoromethyl-substituted phenyl ring, compounds like this one have enhanced potential for CNS penetration.[1][4]

The potential mechanism of action is modulation of the GABAergic system, likely through interaction with GABA receptors (GABAₐ and GABAₑ) or GABA transporters (GATs).[4]

Utility as a Chiral Building Block

Beyond its potential intrinsic activity, the compound is a valuable intermediate in the synthesis of more complex pharmaceutical agents.[1]

-

Stereochemical Control: The defined (S)-stereochemistry is crucial for achieving selective interaction with chiral biological targets.[1]

-

Pharmacokinetic Enhancement: The trifluoromethyl group enhances lipophilicity and is resistant to metabolic degradation (specifically, oxidative metabolism at the phenyl ring), which can lead to improved oral bioavailability and a longer half-life in the final drug molecule.[1]

-

Peptidomimetic Design: As a β-amino acid, it can be incorporated into peptide-based drug candidates to create unnatural folds and increase stability against proteolysis.[1]

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

| Parameter | Recommendation | Rationale | Source(s) |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat. | To prevent skin and eye contact. The compound may cause skin and eye irritation. | [14][15][16][17] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid generating dust. | To prevent respiratory tract irritation from inhalation of dust. | [14][15][16] |

| Storage | Store in a tightly sealed container in a cool, dry place. Protect from light and moisture. | To prevent degradation and maintain stability. Long-term storage at 2-8 °C is advisable. | [9][11][15] |

| First Aid (Skin/Eye Contact) | In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. | To mitigate irritation. Seek medical attention if irritation persists. | [14][15][16] |

References

- Yogeeswari, P., Sriram, D., & Ragavendran, J. V. (2006). An update on GABA analogs for CNS drug discovery. PubMed.

- MedChemExpress. (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid. MedChemExpress.

- Yogeeswari, P., Sriram, D., & Ragavendran, J. V. (2006). An update on GABA analogs for CNS drug discovery.

- Gajcy, K., Lochyński, S., & Librowski, T. (2010).

- Drugs.com. (2023). Gamma-aminobutyric acid analogs. Drugs.com.

- BenchChem. (2025). Resolving analytical method inconsistencies for (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. BenchChem.

- PubChem. (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. PubChem.

- BenchChem. (2025). An In-depth Technical Guide on (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: Discovery. BenchChem.

- Fisher Scientific. (2025). Safety Data Sheet for 3-[3-(Trifluoromethyl)phenyl]propionic acid. Fisher Scientific.

- TCI Chemicals. (n.d.). Safety Data Sheet for 3-[3-(Trifluoromethyl)phenyl]-1-propanol. TCI Chemicals.

- Cole-Parmer. (n.d.). Material Safety Data Sheet for (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. Cole-Parmer.

- PubChem. (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. PubChem.

- AK Scientific, Inc. (n.d.). Safety Data Sheet for 2,2-Dimethyl-3-(phenylmethoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoic acid. AK Scientific, Inc..

- BenchChem. (n.d.). A Technical Guide to the Structural Analogs of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid. BenchChem.

- Gutmann, T., et al. (n.d.). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex.

- SimSon Pharma. (n.d.). (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid Supplier in Mumbai. SimSon Pharma.

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed.

- Ilisz, I., et al. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual β-amino acid analogues.

- ChemicalBook. (n.d.). 3-AMINO-3-[3-(TRIFLUOROMETHYL)PHENYL]PROPANOIC ACID Product Description. ChemicalBook.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An update on GABA analogs for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | C10H10F3NO2 | CID 2761731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 143438-91-9 CAS MSDS (3-AMINO-3-[3-(TRIFLUOROMETHYL)PHENYL]PROPANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid Supplier in Mumbai, (R)-3-Amino-3-(3-trifluoromethylphenyl)propanoic acid Trader, Maharashtra [chemicalmanufacturers.in]

- 10. (S)-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | C10H10F3NO2 | CID 2777600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. drugs.com [drugs.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. aksci.com [aksci.com]

(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid molecular weight

An In-depth Technical Guide to the Physicochemical Characterization of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Authored by: A Senior Application Scientist

Introduction

This compound is a non-proteinogenic β-amino acid of significant interest in medicinal chemistry and drug development.[1] As a chiral building block, its defined stereochemistry is crucial for targeted interactions with biological macromolecules such as enzymes and receptors.[1] The incorporation of a trifluoromethyl group on the phenyl ring is a strategic design element intended to enhance metabolic stability and lipophilicity, thereby improving the pharmacokinetic profile of potential drug candidates.[1][2] The strategic use of fluorinated amino acids has become a prominent theme in modern drug design, influencing peptide conformation, membrane permeability, and resistance to enzymatic degradation.[2][3]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a primary focus on the empirical determination of its molecular weight. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical methodologies necessary for the characterization of such specialized chemical entities.

Core Physicochemical Properties

The foundational step in the characterization of any novel compound is the determination of its fundamental physicochemical properties. These data points serve as the basis for all subsequent experimental work and quality control.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | PubChem[4] |

| Molecular Weight (Calculated) | 233.19 g/mol | PubChem[4] |

| Monoisotopic Mass | 233.06636305 Da | PubChem[4] |

| Appearance | White to off-white solid | N/A |

| Chirality | (S)-enantiomer | N/A |

Definitive Molecular Weight Determination via Mass Spectrometry

While the molecular weight can be calculated from the molecular formula, its experimental verification is a cornerstone of chemical analysis, confirming the identity and purity of the synthesized compound. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, offering high accuracy and sensitivity.[5][6]

Causality of Experimental Choice: Why Mass Spectrometry?

Mass spectrometry is the chosen methodology for several key reasons:

-

Accuracy: It can measure the mass of a molecule to within a few parts per million (ppm), which is often sufficient to confirm the molecular formula.[5]

-

Sensitivity: The technique requires only a very small amount of sample.

-

Information Richness: Beyond the molecular weight, mass spectrometry can provide structural information through fragmentation patterns.[5][7]

The workflow for molecular weight determination by mass spectrometry involves three main stages: ionization, mass analysis, and detection.[7]

Experimental Protocol: Molecular Weight Verification by LC-MS

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) for the accurate determination of the molecular weight of this compound.[6]

1. Sample Preparation:

- Accurately weigh approximately 1 mg of the compound.

- Dissolve in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% formic acid) to create a 1 mg/mL stock solution.

- Further dilute the stock solution to a final concentration of 10 µg/mL for analysis.

2. Instrumentation and Conditions:

- Liquid Chromatograph: A standard HPLC or UHPLC system.

- Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[8]

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique suitable for polar molecules like amino acids, minimizing fragmentation and maximizing the intensity of the molecular ion peak.

- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

- Column: A C18 reversed-phase column suitable for small polar molecules.

- Injection Volume: 5 µL.

3. Data Acquisition:

- Inject the prepared sample into the LC-MS system.

- Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 100-500).

- The primary ion expected is the protonated molecule [M+H]⁺, which would have an m/z (mass-to-charge ratio) of approximately 234.07.

4. Data Analysis and Validation:

- Process the acquired data to obtain the mass spectrum.

- Identify the peak corresponding to the [M+H]⁺ ion.

- The high-resolution instrument will provide a highly accurate mass measurement.[8] For this compound (C₁₀H₁₀F₃NO₂), the expected exact mass of the protonated molecule [C₁₀H₁₁F₃NO₂]⁺ is 234.0736.

- The system must be calibrated with a known standard to ensure mass accuracy.[8] The measured mass should be within 5 ppm of the calculated exact mass to confidently confirm the elemental composition.[5]

Structural and Stereochemical Confirmation with NMR Spectroscopy

While mass spectrometry confirms the molecular weight and elemental composition, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise chemical structure and, crucially, the stereochemistry of chiral molecules.[9][10]

Causality of Experimental Choice: Why NMR?

-

Structural Connectivity: NMR experiments (like ¹H, ¹³C, and 2D-NMR) reveal the connectivity of atoms within a molecule, confirming the propanoic acid backbone and the substitution pattern on the phenyl ring.[11]

-

Stereochemical Integrity: For a chiral compound, confirming the enantiomeric purity is critical. This can be achieved using NMR with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[12][13] These agents interact with the enantiomers to form diastereomeric complexes, which are distinguishable in the NMR spectrum, allowing for the quantification of enantiomeric excess (ee).[12]

Experimental Protocol: Structural Elucidation by NMR

1. Sample Preparation:

- Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD) in an NMR tube.

2. ¹H NMR Acquisition:

- Acquire a standard ¹H NMR spectrum.

- Expected Signals: The spectrum should show distinct signals corresponding to the aromatic protons on the trifluoromethyl-substituted phenyl ring, the methine proton (CH) alpha to the amino group, and the methylene protons (CH₂) of the propanoic acid backbone. The integration of these signals should correspond to the number of protons in each environment.

3. ¹³C NMR Acquisition:

- Acquire a proton-decoupled ¹³C NMR spectrum.

- Expected Signals: This spectrum will confirm the carbon skeleton, showing signals for the carboxylic acid carbon, the aromatic carbons (with the CF₃-substituted carbon having a characteristic quartet due to C-F coupling), and the aliphatic carbons of the propanoic acid chain.

4. Chiral Purity Assessment (using a Chiral Derivatizing Agent):

- React the amino acid with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).

- This reaction forms diastereomeric amides.

- Acquire a ¹H or ¹⁹F NMR spectrum of the resulting diastereomers.

- The signals for protons or fluorine atoms near the chiral center will be chemically non-equivalent for the two diastereomers, appearing as separate peaks.

- The relative integration of these peaks allows for the precise determination of the enantiomeric excess of the starting material.

Conclusion

The rigorous characterization of this compound is fundamental to its application in drug discovery and development. Through the synergistic use of high-resolution mass spectrometry and multinuclear NMR spectroscopy, one can definitively confirm its molecular weight, elemental composition, structural integrity, and enantiomeric purity. The protocols and logical frameworks presented in this guide offer a self-validating system for the comprehensive analysis of this and other specialized chiral building blocks, ensuring the quality and reliability required for advanced pharmaceutical research.

References

- Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC - NIH. (n.d.).

- Molecular Weight Determination. (n.d.). Impact Analytical.

- Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24). TIGP.

- (S)-3-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoic acid. (n.d.). MedChemExpress.

- Mass Spectrometry of Small Molecules. (2024, July 30). Chemistry LibreTexts.

- Molecular weight Determination. (n.d.). Aragen Bioscience.

- Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry.

- NMR for Stereochemical Elucidation. (2023, March 26). R Discovery.

- Differentiation of Chiral Compounds Using NMR Spectroscopy. (n.d.). Request PDF.

- Strategies for using NMR spectroscopy to determine absolute configuration. (2025, August 7). ResearchGate.

- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, June 1). Semantic Scholar.

- An In-depth Technical Guide on (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid: Discovery. (n.d.). Benchchem.

- (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. (n.d.). PubChem.

- Applications of fluorine-containing amino acids for drug design. (2020, January 15). PubMed.

- Utility of fluorinated α-amino acids in development of therapeutic peptides. (2025, December 18). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid | C10H10F3NO2 | CID 2761731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 6. Molecular weight Determination - Aragen Bioscience [aragenbio.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid biological activity

An In-depth Technical Guide to the Biological Activity of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

Authored by a Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a non-proteinogenic β-amino acid that has emerged as a compound of significant interest within medicinal chemistry and pharmaceutical development. Its structure, characterized by a chiral center and a trifluoromethyl-substituted phenyl ring, suggests a strong potential for biological activity, particularly as a modulator of GABAergic neurotransmission. This technical guide provides a comprehensive analysis of its predicted biological activity, the scientific rationale for its investigation, and detailed experimental frameworks for its characterization. We will delve into its role as a chiral building block, its structural analogy to known pharmacophores, the presumed mechanism of action at the GABA-B receptor, and a roadmap for its preclinical evaluation.

Introduction: A Molecule of Strategic Design

The design of novel therapeutics often hinges on the strategic incorporation of chemical moieties that enhance pharmacological properties. This compound is a prime example of such a strategically designed molecule. It belongs to the class of β-phenyl-β-alanines, which are structural analogs of the major inhibitory neurotransmitter, γ-aminobutyric acid (GABA).

The key structural features that command attention from a drug discovery perspective are:

-

The β-Amino Acid Scaffold: Unlike α-amino acids, β-amino acids can form more stable peptide structures that are resistant to proteolytic degradation, making them valuable in the design of peptidomimetics.[1]

-

The Trifluoromethyl (CF3) Group: The inclusion of a CF3 group on the phenyl ring is a well-established medicinal chemistry tactic to improve a molecule's pharmacokinetic profile.[1] This group is highly electronegative and lipophilic, which can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2]

-

The (S)-Stereochemistry: Biological systems are inherently chiral. The specific (S)-configuration at the chiral center is crucial, as biological targets like receptors and enzymes often exhibit a high degree of stereoselectivity.[1]

While extensively utilized as a chiral building block for the synthesis of more complex pharmaceuticals, the intrinsic biological activity of the molecule itself warrants in-depth investigation.[3][4][5] Its structural similarity to potent GABA-B receptor agonists, such as baclofen, strongly suggests a potential role as a direct modulator of the GABAergic system.[2][6]

Predicted Biological Target and Mechanism of Action: The GABA-B Receptor

Based on its structural architecture, the primary hypothesized biological target for this compound is the GABA-B receptor .[2][6]

The GABA-B Receptor: A Key Regulator of Neuronal Excitability

The GABA-B receptor is a metabotropic G-protein coupled receptor (GPCR) that mediates the slow and prolonged inhibitory effects of GABA.[7] Dysregulation of GABA-B receptor signaling is implicated in a variety of neurological and psychiatric disorders, making it a critical therapeutic target for conditions such as muscle spasticity, pain, addiction, and anxiety.[7]

Proposed Signaling Pathway

Activation of the GABA-B receptor by an agonist like this compound is predicted to initiate a cascade of intracellular events characteristic of Gi/o-coupled GPCRs:

-

Agonist Binding: The molecule binds to the orthosteric site on the GABA-B1 subunit.

-

Receptor Activation: This induces a conformational change, activating the associated heterodimeric G-protein (Gi/o).

-

G-Protein Dissociation: The G-protein dissociates into its Gαi/o and Gβγ subunits.

-

Downstream Effector Modulation:

-

Gαi/o Subunit: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Gβγ Subunit: Directly interacts with and inhibits presynaptic voltage-gated calcium channels (CaV) and activates postsynaptic G-protein-gated inwardly rectifying potassium channels (GIRK).[7]

-

The net effect of this signaling cascade is a reduction in neuronal excitability through decreased neurotransmitter release (presynaptically) and hyperpolarization of the postsynaptic membrane.

Caption: Predicted GABA-B receptor signaling pathway.

Experimental Workflow for Biological Characterization

To validate the hypothesized biological activity and mechanism of action, a systematic, multi-tiered experimental approach is required. This workflow serves as a self-validating system, where data from each stage informs the next.

Caption: A tiered workflow for characterizing a novel GABA-B agonist.

Tier 1: Radioligand Binding Assay (Target Engagement)

Objective: To determine if this compound binds to the GABA-B receptor and to quantify its binding affinity (Ki).

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from a stable cell line expressing human GABA-B receptors (e.g., HEK293 or CHO cells) or from rodent brain tissue (e.g., cortex or cerebellum).

-

Assay Buffer: Use a suitable binding buffer, such as 50 mM Tris-HCl, pH 7.4, containing 2.5 mM CaCl2.

-

Radioligand: Use a known high-affinity GABA-B receptor antagonist radioligand, such as [³H]CGP54626.

-

Competition Binding:

-

Incubate the membranes with a fixed concentration of the radioligand.

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

For non-specific binding determination, use a saturating concentration of a known GABA-B agonist (e.g., GABA or baclofen).

-

-

Incubation & Harvesting: Incubate at room temperature for 60-90 minutes. Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Tier 2: [³⁵S]GTPγS Functional Assay (G-Protein Activation)

Objective: To determine if the binding of the compound results in the activation of the Gi/o protein, confirming its agonist activity.

Methodology:

-

Membrane Preparation: Use the same membrane preparations as in the binding assay.

-

Assay Buffer: Use a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, pH 7.4.

-

Reagents:

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (to ensure G-proteins are in their inactive state at baseline).

-

Increasing concentrations of the test compound.

-

-

Incubation: Pre-incubate membranes with the test compound and GDP. Initiate the reaction by adding [³⁵S]GTPγS. Incubate at 30°C for 60 minutes.

-

Harvesting & Quantification: Terminate the reaction by rapid filtration, similar to the binding assay. Measure the incorporated [³⁵S]GTPγS via scintillation counting.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like baclofen.

Data Summary Table (Hypothetical)

The following table illustrates how quantitative data from these assays would be structured for clear comparison against a benchmark compound.

| Compound | Radioligand Binding (Ki, nM) | [³⁵S]GTPγS Binding (EC50, nM) | [³⁵S]GTPγS Binding (Emax, % of Baclofen) |

| Baclofen (Benchmark) | 150 ± 25 | 250 ± 40 | 100% |

| This compound | Experimental Value | Experimental Value | Experimental Value |

| (R)-Enantiomer (for comparison) | Experimental Value | Experimental Value | Experimental Value |

Potential Therapeutic Applications and Future Directions

Confirmation of GABA-B receptor agonist activity would position this compound as a candidate for disorders responsive to GABAergic modulation. The enhanced pharmacokinetic properties conferred by the trifluoromethyl group could offer advantages over existing therapies.[1]

Potential Indications:

-

Spasticity: As a muscle relaxant for conditions like multiple sclerosis or spinal cord injuries.

-

Anxiety Disorders: By providing a generalized inhibitory tone in the central nervous system.

-

Neuropathic Pain: By reducing the release of excitatory neurotransmitters in pain pathways.[8]

-

Addiction: By modulating reward pathways in the brain.

Future research should focus on a full preclinical characterization, including pharmacokinetic profiling (ADME), in vivo efficacy in relevant animal models, and safety toxicology studies. Furthermore, direct comparative studies with its (R)-enantiomer are crucial, as the (R)-enantiomer of similar compounds often exhibits higher potency at the GABA-B receptor.[6]

Conclusion

This compound stands as a molecule with significant, albeit largely unexplored, therapeutic potential. While its primary documented use is as a synthetic intermediate, its structural similarity to known GABA-B agonists provides a strong rationale for its investigation as a direct pharmacological agent. The trifluoromethyl moiety offers the promise of improved drug-like properties, potentially leading to a best-in-class candidate. The experimental framework outlined in this guide provides a clear and robust pathway for elucidating its biological activity, defining its mechanism of action, and validating its potential for development into a novel therapeutic for a range of neurological disorders.

References

-

PubChem. (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. [Link]

-

MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

-

PubChem. 3-Amino-3-(3-fluorophenyl)propanoic acid. [Link]

-

ACS Publications. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. [Link]

-

ACS Publications. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity (Supporting Information). [Link]

-

PubMed. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. [Link]

-

PubMed. GABA B Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators. [Link]

-

Chemsrc. (S)-3-Amino-3-(3,5-bis(trifluoromethyl)phenyl)propanoic acid. [Link]

-

PubMed Central. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. jk-sci.com [jk-sci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. GABAB Receptor Chemistry and Pharmacology: Agonists, Antagonists, and Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid solubility data

An In-depth Technical Guide to the Solubility Profiling of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid for Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug candidate from discovery to a viable therapeutic, the accurate determination of its physicochemical properties is paramount. Among these, aqueous solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its clinical efficacy. Poor solubility can lead to incomplete absorption, variable therapeutic outcomes, and significant challenges in formulation development.[1] This guide provides a comprehensive technical overview of the methodologies and underlying principles for determining the solubility of a specific active pharmaceutical ingredient (API), this compound. While specific experimental data for this compound is not publicly available, this document will serve as a detailed framework for its characterization, leveraging established protocols and theoretical considerations.

This compound is a substituted β-amino acid. Its structure, featuring both a basic amino group and an acidic carboxylic acid group, suggests that its solubility will be highly dependent on pH.[2][3] The presence of a trifluoromethylphenyl group imparts a degree of lipophilicity, which will also influence its solubility in various media. A thorough understanding of these characteristics is essential for its progression through preclinical and clinical development.

Physicochemical Properties Influencing Solubility

Before embarking on experimental solubility determination, a theoretical assessment of the molecule's properties can provide valuable insights into its expected behavior.

-

Structure: this compound possesses both a hydrogen bond donor (the amino group) and acceptor (the carboxylic acid group and the fluorine atoms), as well as a hydrophobic region (the phenyl ring). This amphiphilic nature suggests some degree of aqueous solubility that will be modulated by other factors.

-

pKa (Ionization Constant): As an amino acid, this compound will have at least two pKa values: one for the carboxylic acid group (pKa1, acidic) and one for the amino group (pKa2, basic). The solubility of the compound is expected to be at its minimum at the isoelectric point (pI), the pH at which the net charge of the molecule is zero.[4] At pH values below the pI, the amino group will be protonated (positive charge), and at pH values above the pI, the carboxylic acid group will be deprotonated (negative charge), leading to increased solubility in both acidic and basic solutions.[2][5]

-

LogP (Partition Coefficient): The logarithm of the octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The trifluoromethylphenyl group will contribute to a higher LogP, suggesting that while it may have some aqueous solubility due to the ionizable groups, it will also have an affinity for non-polar environments.

Methodologies for Solubility Determination

The choice of method for solubility determination depends on the stage of drug development, the amount of available material, and the required precision. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[6]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is a reliable technique for measuring the equilibrium solubility of a compound in a given solvent system.[6][7] It involves adding an excess of the solid compound to the solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Causality Behind Experimental Choices:

-

Excess Solid: The presence of undissolved solid ensures that the solution is truly saturated at equilibrium.

-

Equilibration Time: Sufficient time is crucial to allow the dissolution process to reach a steady state. This can range from a few hours to several days, depending on the compound and the solvent.[8]

-

Temperature Control: Solubility is temperature-dependent, so maintaining a constant temperature (typically 25°C or 37°C for physiological relevance) is critical for reproducibility.[9]

-

Phase Separation: Complete removal of undissolved solid particles before analysis is essential to avoid overestimation of solubility. This is typically achieved through centrifugation or filtration.[8]

-

Validated Analytical Method: An accurate and precise analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is required to quantify the dissolved compound.

Experimental Protocol: Shake-Flask Method

-

Preparation of Solvents: Prepare a series of aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions in the gastrointestinal tract.[9][10] Other organic and mixed-solvent systems can also be evaluated based on formulation needs.

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments.

Diagram: Shake-Flask Solubility Determination Workflow

Caption: Influence of pH on the ionization and solubility of an amino acid.

Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent System | pH | Solubility (mg/mL) | Classification (BCS) |

| 0.1 N HCl | 1.2 | > 1.0 | High Solubility |

| Acetate Buffer | 4.5 | 0.5 | Low Solubility |

| Phosphate Buffer | 6.8 | 0.8 | High Solubility |

| Water | ~7.0 | 0.6 | Low Solubility |

| Ethanol | N/A | > 10 | Very Soluble |

| Propylene Glycol | N/A | > 5 | Soluble |

Interpretation and Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability. [11][12]A drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8. [9][13] Based on the hypothetical data in Table 1, this compound would likely be classified as a BCS Class II (low solubility, high permeability) or BCS Class IV (low solubility, low permeability) compound, depending on its permeability characteristics. The pH-dependent solubility, with a minimum around pH 4.5, is a key consideration for oral formulation development, as the drug will encounter varying pH environments in the gastrointestinal tract.

Conclusion and Future Directions

A comprehensive understanding of the solubility of this compound is fundamental to its successful development as a therapeutic agent. The methodologies outlined in this guide, particularly the shake-flask method for thermodynamic solubility and potentiometric titration for pH-dependent solubility and pKa, provide a robust framework for obtaining this critical data. The resulting solubility profile will inform formulation strategies, such as salt formation, pH modification, or the use of solubilizing excipients, to ensure adequate bioavailability and consistent clinical performance. Further characterization of its solid-state properties (e.g., polymorphism) is also recommended, as different crystalline forms can exhibit different solubilities.

References

-

Quora. Is the solubility of amino acids affected by their pH levels?. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ResearchGate. pH dependence of amino acid solubility. [Link]

-

ACS Publications. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

-

Biorelevant.com. The BCS (Biopharmaceutical Classification System). [Link]

-

Wikipedia. Biopharmaceutics Classification System. [Link]

-

BioAssay Systems. Shake Flask Method. [Link]

-

PubMed. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [Link]

-

ACS Publications. Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. [Link]

-

Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

National Center for Biotechnology Information. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. [Link]

-

PubMed. Potentiometric Titration Method for the Determination of Solubility Limits and p K a Values of Weak Organic Acids in Water. [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

Systematic Reviews in Pharmacy. Biopharmaceutics Classification System. [Link]

-

IQPC. Biopharmaceutical Classification System :An Account. [Link]

-

International Council for Harmonisation. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]

-

ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

-

Semantic Scholar. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

-

Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]

-

National Center for Biotechnology Information. ICH M9 Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

-

ResearchGate. A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water. [Link]

-

World Health Organization. Annex 4. [Link]

-

European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. [Link]

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. quora.com [quora.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. enamine.net [enamine.net]

- 9. database.ich.org [database.ich.org]

- 10. biorelevant.com [biorelevant.com]

- 11. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 12. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a chiral non-proteinogenic β-amino acid of significant interest in medicinal chemistry. The incorporation of a trifluoromethyl group on the phenyl ring can impart desirable properties such as enhanced metabolic stability and lipophilicity, making it a valuable building block in the synthesis of novel pharmaceutical agents. A thorough understanding of its spectroscopic signature is paramount for its identification, purity assessment, and quality control during the drug development process. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in the fundamental principles of spectroscopic analysis and data from analogous structures.

Molecular Structure and Key Spectroscopic Features

The structure of this compound comprises a chiral center at the C3 carbon, a propanoic acid moiety, an amino group, and a phenyl ring substituted with a trifluoromethyl group at the meta-position. Each of these features gives rise to characteristic signals in its NMR, IR, and MS spectra.

Chemical Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center, and the methylene protons of the propanoic acid backbone.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7-7.5 | m | 4H | Aromatic protons |

| ~4.5 | t | 1H | CH-NH₂ |

| ~2.8 | d | 2H | CH₂-COOH |

Expertise & Experience: The downfield chemical shifts of the aromatic protons are due to the deshielding effect of the aromatic ring current. The methine proton (CH-NH₂) is expected to appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons (CH₂-COOH) will likely appear as a doublet due to coupling with the methine proton. The exact chemical shifts can be influenced by the solvent and pH.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on all the carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~175 | COOH |

| ~142 | Aromatic C-CF₃ |

| ~131 | Aromatic CH |

| ~129 | Aromatic CH |

| ~125 (q) | CF₃ |

| ~124 | Aromatic CH |

| ~50 | CH-NH₂ |

| ~40 | CH₂-COOH |

Expertise & Experience: The carboxylic acid carbon is the most deshielded and appears furthest downfield. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The remaining aromatic carbons will have chemical shifts in the typical aromatic region (120-140 ppm). The aliphatic carbons of the propanoic acid backbone will be found in the upfield region of the spectrum.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a simple yet powerful tool to confirm the presence and environment of the trifluoromethyl group.

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -63 | s | CF₃ |

Expertise & Experience: The ¹⁹F NMR spectrum is expected to show a single sharp singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typically reported relative to a standard such as CFCl₃.

Experimental Protocol for NMR Data Acquisition

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or MeOD). The choice of solvent can affect the chemical shifts, particularly of exchangeable protons (NH₂ and COOH).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the spectrum using a standard pulse sequence, with the spectral width appropriate for fluorine signals.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (carboxylic acid) |

| 3100-3000 | Medium | N-H stretch (amine) |

| 3000-2850 | Medium | C-H stretch (aromatic and aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1475 | Medium | C=C stretch (aromatic ring) |

| 1350-1100 | Strong | C-F stretch (trifluoromethyl) |

Expertise & Experience: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer. The N-H stretching vibration of the primary amine will also be present. The strong carbonyl absorption is a key diagnostic peak for the carboxylic acid. The C-F stretching vibrations of the trifluoromethyl group typically give rise to strong absorptions in the 1350-1100 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition

Methodology:

-

Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: Process the interferogram using Fourier transformation to obtain the infrared spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

Predicted Mass Spectral Data

| m/z | Interpretation |

| 234.0742 | [M+H]⁺ (protonated molecule) |

| 217 | [M-NH₃]⁺ |

| 189 | [M-COOH]⁺ |

Expertise & Experience: In electrospray ionization (ESI) positive ion mode, the most prominent peak is expected to be the protonated molecule [M+H]⁺, which for C₁₀H₁₀F₃NO₂ has a calculated exact mass of 234.0742. Fragmentation patterns may involve the loss of small neutral molecules such as ammonia (NH₃) or the carboxylic acid group (COOH).

Experimental Protocol for MS Data Acquisition

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass range should be set to include the expected molecular ion.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it with the calculated value to confirm the elemental composition.

Visualizing the Workflow

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a detailed predictive overview of the NMR, IR, and MS spectroscopic data for this compound. By understanding these expected spectral features and employing the outlined experimental protocols, researchers, scientists, and drug development professionals can confidently identify and characterize this important chiral building block, ensuring the quality and integrity of their research and development endeavors.

References

-

PubChem. (n.d.). (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

An In-depth Technical Guide to (S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic Acid: A Chiral Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is a non-proteinogenic β-amino acid that has emerged as a valuable chiral building block in medicinal chemistry. The strategic incorporation of a trifluoromethyl group on the phenyl ring imparts unique physicochemical properties that are highly desirable in drug design, including enhanced metabolic stability and lipophilicity. While the specific developmental history of the (S)-enantiomer is not extensively documented in public literature, its structural motifs are present in pharmacologically active molecules, suggesting its importance in the construction of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a focus on its role in contemporary drug discovery and development.

Introduction: The Significance of Fluorinated β-Amino Acids in Drug Discovery

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate a compound's biological activity and pharmacokinetic profile. The trifluoromethyl (CF3) group, in particular, is a bioisostere for several functional groups and is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] When incorporated into the scaffold of β-amino acids, these properties can be leveraged to create novel peptidomimetics and small molecule drug candidates with improved therapeutic potential.[1]

β-amino acids, characterized by the placement of the amino group on the second carbon from the carboxyl group, are important constituents of various natural products and have been utilized in the development of peptidomimetics and other therapeutic agents.[1] The (S)-enantiomer of 3-amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is of particular interest due to the high degree of stereoselectivity often observed in biological systems.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug formulation.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀F₃NO₂ | PubChem |

| Molecular Weight | 233.19 g/mol | PubChem |

| Appearance | White to off-white crystalline powder | Commercial Suppliers |

| Solubility | Soluble in DMSO, slightly soluble in water | [2] |

| Storage | Store in a cool, dry place, protected from light and moisture | [2] |

Synthesis Strategies for Enantiopure this compound

Asymmetric Hydrogenation

One common approach involves the asymmetric hydrogenation of a prochiral enamine precursor. This method often employs chiral rhodium or ruthenium catalysts with chiral phosphine ligands to achieve high enantioselectivity.

Caption: Asymmetric Hydrogenation Workflow.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries, such as Evans oxazolidinones, allows for diastereoselective reactions. The auxiliary is first attached to the propanoic acid backbone, followed by a stereoselective amination step. Subsequent removal of the auxiliary yields the desired enantiomerically pure β-amino acid.

Enzymatic Resolution

Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. Lipases or acylases can be used to selectively acylate or deacylate one enantiomer, allowing for the separation of the two forms. While effective, this method is limited by a maximum theoretical yield of 50% for the desired enantiomer.

Applications in Drug Discovery and Medicinal Chemistry